![molecular formula C10H9ClN4 B1464512 3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine CAS No. 1251154-89-8](/img/structure/B1464512.png)
3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine
Descripción general
Descripción
This compound is likely a heterocyclic aromatic organic compound due to the presence of pyridine and pyrazine rings. These types of compounds are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or coupling reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The structure likely includes a pyrazine ring fused to a pyridine ring, which are both aromatic and planar.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of aromatic rings, substitutions, or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their exact structure. Factors like the presence of functional groups, aromatic systems, and heteroatoms can influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
The compound 3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine, as part of the broader class of nitrogen-containing heterocyclic compounds, plays a pivotal role in various chemical syntheses and applications. These compounds are foundational in the creation of pharmaceuticals, agrochemicals, and polymers, owing to their high biological activity. Particularly, pyridine and pyrazine derivatives are instrumental in producing herbicides, insecticides, vitamins, and pharmaceuticals. Pyrazines, including 2-methylpyrazine, serve as raw materials in manufacturing anti-tuberculosis drugs like pyrazinamide. Furthermore, the polymers derived from pyrrole, such as polypyrrole, have gained attention for their electroconductive properties, signaling the broad utility of these heterocyclic compounds in diverse fields (Higashio & Shoji, 2004) (Higasio & Shoji, 2001).
Structural Characterization and Crystallography
3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine has been subjected to thorough structural characterization and crystallographic analysis. Studies have elucidated the polymorphic forms and crystal structures of derivatives of this compound, revealing intricate intermolecular hydrogen bonding patterns and spatial arrangements. These insights are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Böck et al., 2020).
Insecticidal Applications
Derivatives of 3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine have been explored for insecticidal applications. The compound's versatility allows for the development of insecticidal candidates, showcasing its potential in agricultural and environmental sciences (Yang et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-10(14-6-5-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBFQJKUJFTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



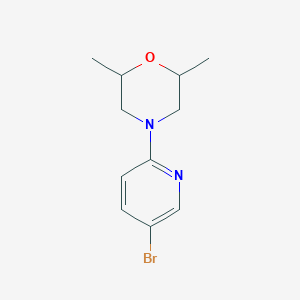
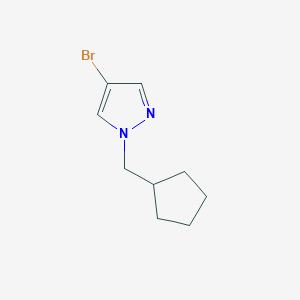
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)

![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)
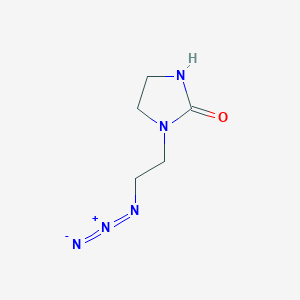


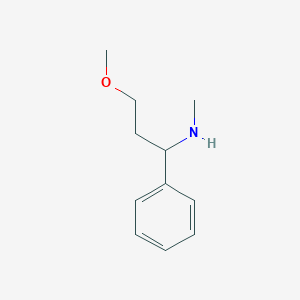
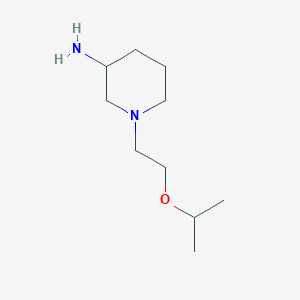
![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1464447.png)
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)